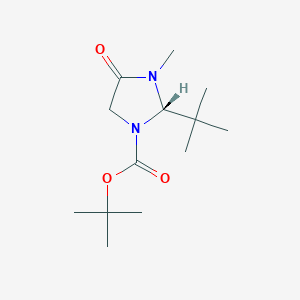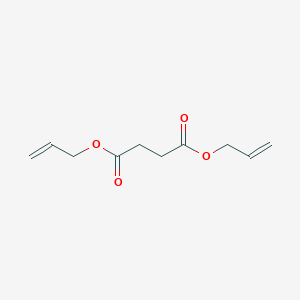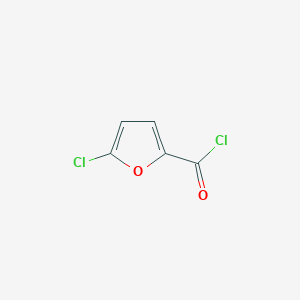
2-(3,4-二甲基苯基)乙酸
描述
2-(3,4-Dimethylphenyl)acetic acid is a chemical compound that is related to various other aromatic compounds with carboxylic acid functionalities. While the specific compound is not directly studied in the provided papers, related compounds and their properties and reactions can give insights into the behavior of 2-(3,4-Dimethylphenyl)acetic acid.
Synthesis Analysis
The synthesis of related aromatic compounds with carboxylic acid functionalities often involves protection and deprotection steps. For instance, 2-(2-aminophenyl)-acetaldehyde dimethyl acetal is used as a novel reagent for the protection of carboxylic acids, which can be deprotected to regenerate the corresponding carboxylic acids . This suggests that similar strategies could be employed in the synthesis of 2-(3,4-Dimethylphenyl)acetic acid.
Molecular Structure Analysis
The molecular structure of aromatic carboxylic acids is often characterized by techniques such as IR, NMR, and X-ray diffraction. For example, the structure of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid was confirmed using these methods . The molecular structure of 2-(3,4-Dimethylphenyl)acetic acid could similarly be elucidated, providing insights into its geometric parameters and electronic configuration.
Chemical Reactions Analysis
Aromatic carboxylic acids can undergo various chemical reactions, including hydrogen bonding and reactions with nitric and acetic acids. For example, (2-methylphenoxy)acetic acid exhibits dimeric hydrogen bonding , and nitration reactions have been observed with related compounds . These findings suggest that 2-(3,4-Dimethylphenyl)acetic acid may also participate in similar chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of aromatic carboxylic acids can be deduced from their molecular structure and reactivity. For instance, the presence of extensive hydrogen bonding in 3,4-Diphenylpyrrole-2,5-dicarboxylic acid acetic acid disolvate indicates that 2-(3,4-Dimethylphen
科学研究应用
化学合成和重芳构化
化合物2-(3,4-二甲基苯基)乙酸及其衍生物已在化学合成领域进行研究。例如,Fischer、Greig和Röderer(1975年)探讨了3,4-二甲基苯乙酮的硝化反应,导致生成诸如2-乙酰基-4,5-二甲基-4-硝基-1,4-二氢苯乙酸等加合物。这一过程涉及在酸性条件下的重芳构化,突显了该化合物在化学转化中的作用(Fischer, Greig, & Röderer, 1975)。
荧光性能评估
Hasan、Abbas和Akhtar(2011年)的研究评估了使用(3,4-二甲基苯基)盐酸肼合成的1,3,5-三芳基-2-吡唑啉的荧光性能。这项研究强调了该化合物在开发具有特定荧光性能的材料方面的潜力,当暴露于紫外辐射时,这些材料在可见光谱的蓝色区域表现出荧光(Hasan, Abbas, & Akhtar, 2011)。
与除草剂的相互作用
Psomas等人(1998年)的研究涉及与商业生长素类除草剂形成铜络合物,包括与2-(3,4-二甲基苯基)乙酸结构相关的3,4-二氯苯氧乙酸。这项研究有助于了解该化合物与除草剂的相互作用及其生物活性,为农业应用提供了见解(Psomas et al., 1998)。
制药化合物的合成
Atwell、Yang和Denny(2002年)的研究报告了一种改进的合成方法,用于5,6-二甲基氧基苯并[α]吲哚-4-乙酸(DMXAA),一种新型抗癌药物。该方法涉及合成3,4-二甲基苯甲酸,与2-(3,4-二甲基苯基)乙酸密切相关,表明该化合物在制药行业中的相关性(Atwell, Yang, & Denny, 2002)。
发光传感应用
Shi、Zhong、Guo和Li(2015年)使用与2-(3,4-二甲基苯基)乙酸结构类似的化合物合成了镧系金属-有机框架。这些框架显示出作为苯甲醛衍生物荧光传感器的潜力,展示了该化合物在传感和检测技术中的实用性(Shi, Zhong, Guo, & Li, 2015)。
安全和危害
While specific safety and hazard information for “2-(3,4-Dimethylphenyl)acetic acid” is not available, similar compounds are known to be hazardous according to the 2012 OSHA Hazard Communication Standard . They may cause acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity .
属性
IUPAC Name |
2-(3,4-dimethylphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-7-3-4-9(5-8(7)2)6-10(11)12/h3-5H,6H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTTPBKINJOYJGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CC(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40304433 | |
| Record name | 2-(3,4-dimethylphenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40304433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dimethylphenyl)acetic acid | |
CAS RN |
17283-16-8 | |
| Record name | 17283-16-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165781 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(3,4-dimethylphenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40304433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3,4-dimethylphenyl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Butyl 4-[(4-Methoxybenzylidene)amino]cinnamate](/img/structure/B105253.png)









![9-Octadecene, 1-[3-(octadecyloxy)propoxy]-, (Z)-](/img/structure/B105281.png)

![2,3,4,5-Tetrahydro-1H-benzo[c]azepine](/img/structure/B105283.png)
